molecular formula C21H30N6O2S B11327383 2-Methyl-4-(4-methylpiperazin-1-yl)-6-(4-tosylpiperazin-1-yl)pyrimidine

2-Methyl-4-(4-methylpiperazin-1-yl)-6-(4-tosylpiperazin-1-yl)pyrimidine

Cat. No.: B11327383
M. Wt: 430.6 g/mol
InChI Key: IYHSXKABTJHLHC-UHFFFAOYSA-N
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Description

2-METHYL-4-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-4-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of piperazine and methylbenzenesulfonyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include methyl iodide, piperazine, and benzenesulfonyl chloride. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow synthesis. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems to control reaction parameters, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-4-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the conversion of sulfonyl groups to sulfides.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine or methylbenzenesulfonyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols; solvents such as DMF, dichloromethane.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-METHYL-4-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-METHYL-4-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    4-(4-Methylpiperazin-1-yl)benzenesulfonamide: Used in medicinal chemistry for its potential therapeutic effects.

Uniqueness

2-METHYL-4-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities

Properties

Molecular Formula

C21H30N6O2S

Molecular Weight

430.6 g/mol

IUPAC Name

2-methyl-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C21H30N6O2S/c1-17-4-6-19(7-5-17)30(28,29)27-14-12-26(13-15-27)21-16-20(22-18(2)23-21)25-10-8-24(3)9-11-25/h4-7,16H,8-15H2,1-3H3

InChI Key

IYHSXKABTJHLHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4CCN(CC4)C)C

Origin of Product

United States

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